molecular formula C11H14Cl2 B14586579 2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene CAS No. 61099-14-7

2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene

Cat. No.: B14586579
CAS No.: 61099-14-7
M. Wt: 217.13 g/mol
InChI Key: UCGOZYSGLLEDSC-UHFFFAOYSA-N
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Description

2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 2nd and 4th positions, and an isopropyl group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene typically involves the chloromethylation of 1-(propan-2-yl)benzene. This can be achieved through the reaction of 1-(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of ethers, amines, or other substituted derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2,4-bis(methyl)-1-(propan-2-yl)benzene.

Scientific Research Applications

2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The isopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(chloromethyl)-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    2,4-Bis(chloromethyl)-1-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    2,4-Bis(bromomethyl)-1-(propan-2-yl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

Uniqueness

2,4-Bis(chloromethyl)-1-(propan-2-yl)benzene is unique due to the presence of both chloromethyl and isopropyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

61099-14-7

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

2,4-bis(chloromethyl)-1-propan-2-ylbenzene

InChI

InChI=1S/C11H14Cl2/c1-8(2)11-4-3-9(6-12)5-10(11)7-13/h3-5,8H,6-7H2,1-2H3

InChI Key

UCGOZYSGLLEDSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CCl)CCl

Origin of Product

United States

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